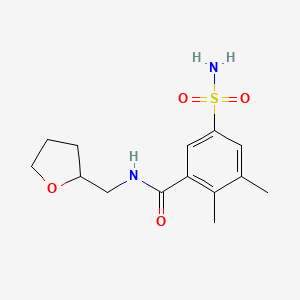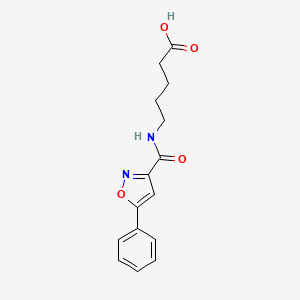![molecular formula C14H15NO4 B7590315 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)
2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid, also known as MMFC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic benefits. MMFC belongs to the class of furan carboxylic acids and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid has been shown to inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis through the activation of caspases. In neuroprotection, 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid may act as an antioxidant and protect neuronal cells from oxidative stress. Additionally, 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid has been shown to disrupt the cell membrane of certain bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. In addition, 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Additionally, 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid has shown promising results in various fields of research, making it a potentially valuable tool for further studies. However, one limitation of using 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid is its relatively limited availability and high cost, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid research. In cancer research, 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid could be further studied for its potential as a therapeutic agent in combination with other drugs or therapies. In neuroprotection, 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid could be studied for its potential in treating various neurodegenerative diseases. Additionally, 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid could be further studied for its antimicrobial activity and potential as a new class of antibiotics. Overall, 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid has shown promising results in various fields of research and may have potential as a valuable tool for future studies.
Synthesis Methods
2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid can be synthesized through a multistep reaction process involving the condensation of 2-methoxy-N-methylaniline and furan-3-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid as a final product.
Scientific Research Applications
2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid has been studied for its potential therapeutic benefits in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid has been shown to have a protective effect on neuronal cells and may have potential in treating neurodegenerative diseases. Additionally, 2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid has been studied for its antimicrobial activity against various bacteria and fungi.
properties
IUPAC Name |
2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-15(11-5-3-4-6-12(11)18-2)9-13-10(14(16)17)7-8-19-13/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYKFVNFFHNCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CO1)C(=O)O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B7590240.png)
![5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7590247.png)
![2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7590265.png)
![2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid](/img/structure/B7590273.png)

![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)
![4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)

![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)

![5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)
![4-[[4-(Dimethylamino)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B7590337.png)
![2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7590341.png)